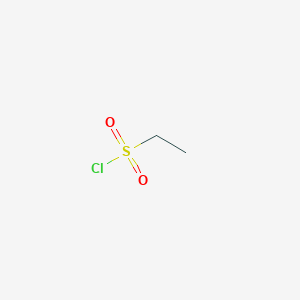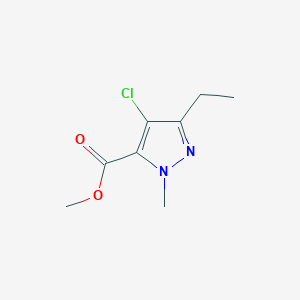
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder with a molecular weight of 241.7 g/mol and a melting point of 78-80°C.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting the growth and proliferation of microorganisms and by modulating the immune response. It has been reported to inhibit the activity of certain enzymes and to interfere with the synthesis of nucleic acids.
Effets Biochimiques Et Physiologiques
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has been reported to exhibit several biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of DNA replication, and the modulation of the immune response. It has also been reported to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has several advantages for lab experiments, including its stability and ease of synthesis. It has also been reported to exhibit a broad spectrum of activity against various microorganisms, making it a useful tool for the study of microbial growth and proliferation. However, it is important to note that Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a toxic compound and should be handled with care in the laboratory.
Orientations Futures
There are several future directions for the study of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the mechanism of action of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and the identification of its molecular targets. Additionally, the study of the biochemical and physiological effects of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate could lead to a better understanding of its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methanol and triethylamine to yield the desired product. This synthesis method has been reported in several research articles and is considered a reliable and efficient method for the preparation of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Applications De Recherche Scientifique
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has been used in several scientific research applications, including the development of new drugs and the study of various biological processes. It has been reported to exhibit antifungal, antibacterial, and anti-inflammatory properties and has been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-5-6(9)7(8(12)13-3)11(2)10-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGLWSDPUXKEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564093 |
Source


|
| Record name | Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
128537-31-5 |
Source


|
| Record name | Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


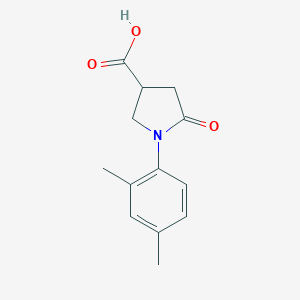
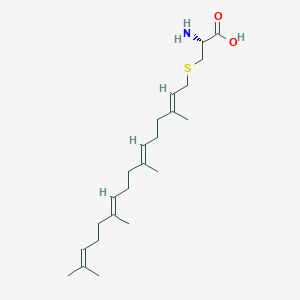
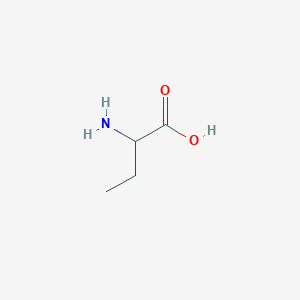
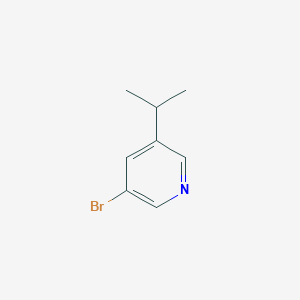
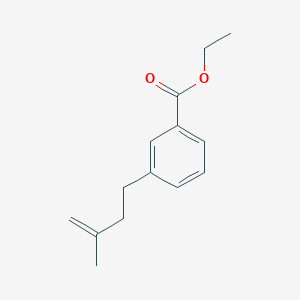
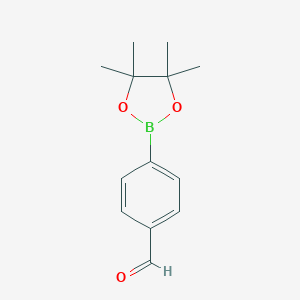
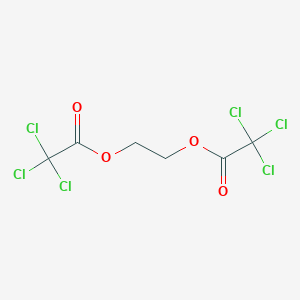
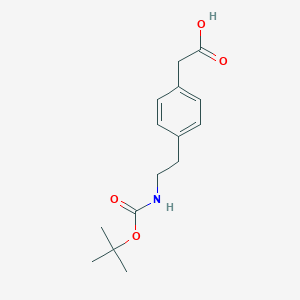
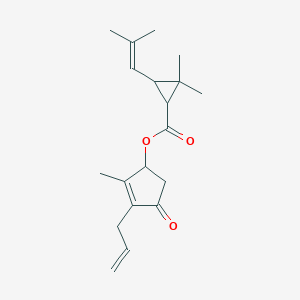
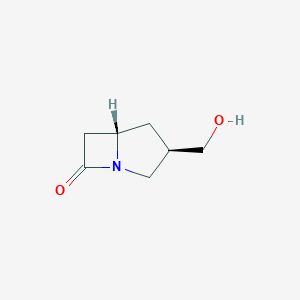
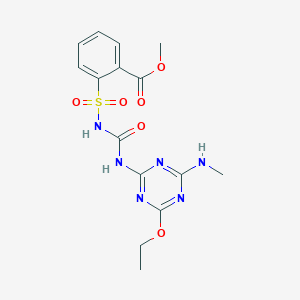
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
